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Compound of Interest

Compound Name: (2)-ONO 1301

Cat. No.: B1232547

A Comparative Safety Profile of (Z)-ONO-1301
and Other Prostacyclin Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and pharmacological profiles of
(Z2)-ONO-1301, a novel long-acting prostacyclin (PGIz) agonist with thromboxane Az synthase
inhibitory activity, against other established prostacyclin analogs, including treprostinil, iloprost,
beraprost, and the selective IP receptor agonist, selexipag. The information presented is based
on available preclinical and clinical data to assist in the evaluation of their relative safety
profiles.

Executive Summary

Prostacyclin analogs are a cornerstone in the management of pulmonary arterial hypertension
(PAH), primarily through their vasodilatory and anti-platelet effects mediated by the prostacyclin
(IP) receptor. However, their clinical utility can be limited by adverse effects stemming from
their mechanism of action and, in some cases, off-target receptor interactions. (Z)-ONO-1301
presents a unique profile by combining IP receptor agonism with inhibition of thromboxane Az
synthase, which may offer a distinct safety and efficacy balance. This guide benchmarks its
safety profile against other widely used prostacyclin analogs by comparing their receptor
binding affinities, potency in functional assays, effects on platelet aggregation, and reported
clinical adverse events.
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Pharmacological Profile: Receptor Selectivity and
Potency

The safety and efficacy of prostacyclin analogs are intrinsically linked to their interaction with
the IP receptor and other prostanoid receptors (e.g., EP, DP, TP). Off-target binding can
contribute to a wider range of side effects.

Table 1: Comparative Receptor Binding Affinities (Ki,
nM) of Prostacyclin Analogs
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Table 2: Comparative Functional Potency (ECso/ICso, nM)
of Prostacyclin Analogs
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directly
comparable
due to
different
experimental

conditions.

Impact on Platelet Aggregation

A key therapeutic effect of prostacyclin analogs is the inhibition of platelet aggregation.
However, this can also increase the risk of bleeding. (Z)-ONO-1301's dual mechanism may

offer a nuanced effect on hemostasis.

Table 3: Comparative Inhibitory Effects on Platelet

Aggregation
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Clinical Safety Profile: Common Adverse Events
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The following table summarizes the most frequently reported adverse events from clinical trials
of various prostacyclin analogs. These are often related to their vasodilatory properties.

Table 4: Common Adverse Events of Prostacyclin
Analogs in Clinical Trials
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from meta-

analyses.

Signaling Pathways and Experimental Workflows
Prostacyclin (IP) Receptor Signaling Pathway

Prostacyclin analogs primarily exert their effects by binding to the IP receptor, a G-protein
coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular
cyclic AMP (cAMP), which in turn mediates various physiological responses, including

vasodilation and inhibition of platelet aggregation.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Intracellular

Platelet Aggregatio
Inhibition
»| Vasodilation >

\

Protein Kinase A
(PKA)

Activates

Extracellular Cell Membrane
Prostacyclin Analog Bind Activates Activates
Inads .
((2)-ONO-1301, etc.) I Receptor Gs Protein Adenylyl Cyclase

(2)-ONO-1301

/gonist \Inhibitor

way | | ThromRoxane Pathway

IP Receptor Pat

IP Receptor Thromboxane A2z

Synthase

| Thromboxane Az

I

|

I

\/
Vasodilation & Vasoconstriction &
Platelet Inhibitio Platelet Aggregatio

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Start: Obtain Whole Blood

Prepare Platelet-Rich Plasma (PRP)
by centrifugation

l

Incubate PRP with
Prostacyclin Analog or Vehicle

Add Platelet Agonist

(e.g., Collagen, ADP)

Measure Light Transmission
over time in Aggregometer

l

Analyze Aggregation Curve
(Calculate % Inhibition, ICso)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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